

Luteolin-4'-O-glucoside in Traditional Chinese Medicine: A Technical Guide

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Compound of Interest						
Compound Name:	Luteolin-4'-o-glucoside					
Cat. No.:	B1233896	Get Quote				

Introduction

Luteolin-4'-O-glucoside, a flavonoid O-glycoside, is a significant bioactive compound found in various plants, including several used in Traditional Chinese Medicine (TCM). It is a glycosylated form of luteolin, where a glucose molecule is attached at the 4'-hydroxyl group of the luteolin aglycone. This structural modification influences its solubility, bioavailability, and metabolic fate. In TCM, herbs containing this compound have been used for centuries to address a range of ailments. Modern pharmacological research is now elucidating the molecular mechanisms behind these traditional applications, revealing a spectrum of activities including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. This guide provides an in-depth technical overview of **luteolin-4'-O-glucoside**, focusing on its role in TCM, its pharmacological properties, and the experimental methodologies used to investigate its effects.

Presence and Traditional Uses in TCM

While not documented as an isolated compound in classical TCM texts, **luteolin-4'-O-glucoside** is a key constituent of several medicinal plants with a long history of use. The therapeutic actions of these herbs in TCM often correlate with the scientifically validated properties of this flavonoid.

• Gnaphalium affine D. Don (鼠麴草, Shǔ Qū Cǎo): In TCM, this herb is used to treat coughs, resolve phlegm, and alleviate rheumatic pain. It is considered a folk medicine for managing conditions like hyperuricemia and gout.



- Elsholtzia rugulosa Hemsl. (香薷, Xiāng Rú): Traditionally used to induce sweating, relieve summer-heat, and resolve dampness.
- Cuminum cyminum L. (孜然, Zī Rán): Used in TCM to warm the middle jiao, disperse cold, and alleviate pain, particularly in the digestive system.
- Arachis hypogaea L. (Peanut Shell, 花生殼, Huā Shēng Ké): The shell of the peanut, often considered a waste product, is a rich source of luteolin and its glycosides. While not a mainstream TCM herb, its extracts are explored for their health benefits.
- Kummerowia striata Thunb.: This plant has been identified as a source of luteolin-4'-O-glucoside with potent anti-inflammatory properties.
- Lonicera japonica (Honeysuckle, 金銀花, Jīn Yín Huā): A major herb in TCM for clearing heat and resolving toxicity, known to contain luteolin.

The traditional applications of these herbs, such as clearing heat and resolving inflammation, align with the potent anti-inflammatory and antioxidant activities of **luteolin-4'-O-glucoside** demonstrated in modern research.

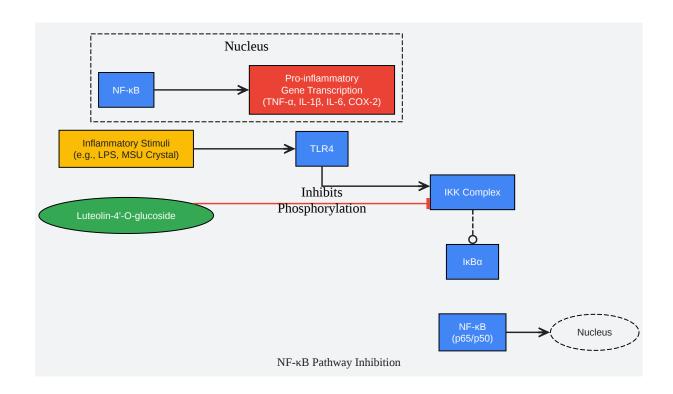
Pharmacological Activities and Molecular Mechanisms

Luteolin-4'-O-glucoside and its aglycone, luteolin, exhibit a wide range of pharmacological effects by modulating key cellular signaling pathways.

Anti-inflammatory and Anti-Allergic Activity

Luteolin-4'-O-glucoside demonstrates significant anti-inflammatory effects. It has been shown to be a potent inhibitor of Interleukin-5 (IL-5), a key cytokine in eosinophil-associated allergic inflammation. It also alleviates inflammation in models of acute gouty arthritis by reducing the levels of pro-inflammatory cytokines such as Interleukin-1 β (IL-1 β) and Tumor Necrosis Factor- α (TNF- α). The underlying mechanisms for luteolin and its glycosides involve the downregulation of major inflammatory signaling pathways, including Nuclear Factor-kappa B (NF- κ B), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).





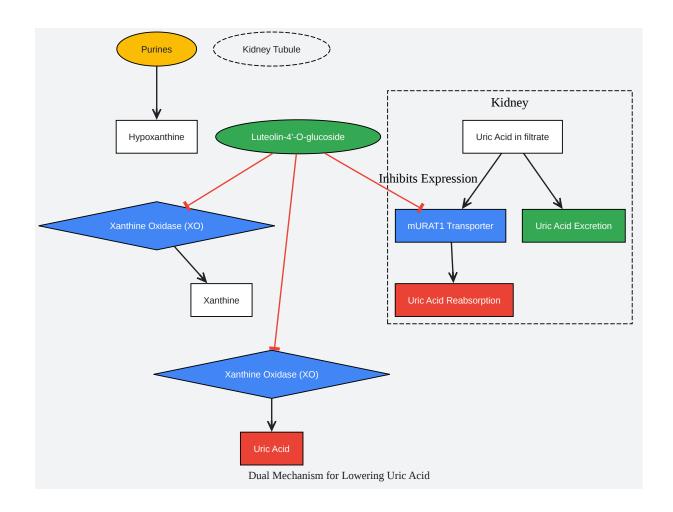
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Caption: Inhibition of the NF-kB signaling pathway by Luteolin-4'-O-glucoside.

Anti-hyperuricemic Activity

Luteolin-4'-O-glucoside has demonstrated significant potential in managing hyperuricemia and gout. It exerts its effects through a dual mechanism: inhibiting xanthine oxidase (XO), the key enzyme in uric acid production, and downregulating the expression of renal urate transporter 1 (mURAT1), which is responsible for the reabsorption of uric acid in the kidneys. This combined action leads to both decreased production and increased excretion of uric acid.





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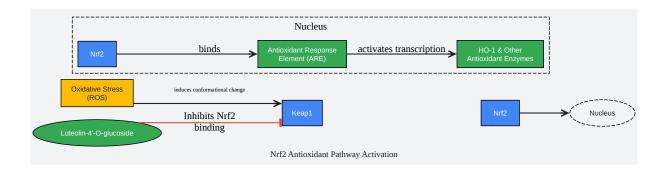
Caption: Dual anti-hyperuricemic action of **Luteolin-4'-O-glucoside**.

Antioxidant Activity

Luteolin and its glycosides are potent antioxidants. Their activity stems from their chemical structure, which allows them to scavenge reactive oxygen species (ROS). Beyond direct scavenging, they also enhance the endogenous antioxidant defense system by activating the



Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Activation of Nrf2 leads to the transcription of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1), which play a crucial role in cellular protection against oxidative stress.



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Caption: Activation of the Nrf2 antioxidant pathway by **Luteolin-4'-O-glucoside**.

Anticancer Activity

Luteolin-4'-O-glucoside and its aglycone exhibit anticancer properties against various cancer cell lines. Their mechanisms of action are multifaceted and include:

- Induction of Apoptosis: Activating intrinsic and extrinsic apoptotic pathways.
- Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.
- Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.
- Modulation of Signaling Pathways: Inhibiting pro-survival pathways like PI3K/Akt and STAT3.

Quantitative Data

The following tables summarize key quantitative data related to the bioactivity of **luteolin-4'-o-glucoside** and related flavonoids.



Table 1: Inhibitory Activity on Interleukin-5 (IL-5)

Compound	IC ₅₀ (μM)
Luteolin-4'-O-glucoside	3.7
Cosmosiin	14.2
Apigenin	16.4
Luteolin	18.7
Quercimeritrin	27.3
Kaempferol	30.0

Table 2: Effects on Hyperuricemia and Gouty Arthritis Model in Mice

Treatment Group (50 mg/kg)	Serum Uric Acid (µmol/L)	Paw Swelling (mm)	Serum TNF-α (pg/mL)	Serum IL-1β (pg/mL)
Model Control	285.6 ± 21.3	1.85 ± 0.12	215.4 ± 18.7	158.2 ± 15.1
Luteolin	152.4 ± 15.8	1.21 ± 0.09	123.6 ± 11.5	95.3 ± 9.8
Luteolin-4'-O- glucoside	178.9 ± 17.2	1.35 ± 0.11	148.7 ± 13.2	112.6 ± 10.4
Allopurinol (5 mg/kg)	135.7 ± 13.9	-	-	-
Colchicine (0.3 mg/kg)	-	1.15 ± 0.08	115.8 ± 10.9	88.7 ± 8.5
*p < 0.05 compared to Model Control				

Experimental Protocols



This section details the methodologies for key experiments cited in the literature, providing a framework for the investigation of **luteolin-4'-o-glucoside**.

Extraction and Isolation from Gnaphalium affine

A general workflow for the isolation of **luteolin-4'-o-glucoside** involves activity-guided fractionation.





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Caption: Workflow for activity-guided isolation of Luteolin-4'-O-glucoside.



In Vivo Hyperuricemia and Gouty Arthritis Model

- Animal Model: Male Kunming mice are used.
- Hyperuricemia Induction: Hyperuricemia is induced by intraperitoneal injection of potassium oxonate (PO) at 250 mg/kg, 1 hour before oral administration of the test compounds.
- Drug Administration: Luteolin, luteolin-4'-O-glucoside (e.g., at 25, 50, 100 mg/kg), or a
 positive control (Allopurinol, 5 mg/kg) are administered orally for a set period (e.g., 7 days).
- Gouty Arthritis Induction: On the final day, 1 hour after the last drug administration, acute gouty arthritis is induced by injecting 0.1 mL of a monosodium urate (MSU) crystal suspension (20 mg/mL in sterile saline) into the right hind paw.
- Sample Collection and Analysis:
 - Paw Swelling: Paw thickness is measured with a caliper at various time points post-MSU injection.
 - Blood Sampling: Blood is collected 1 hour after the final drug administration (before MSU injection) to measure serum uric acid levels using a uric acid assay kit.
 - \circ Cytokine Analysis: Serum levels of TNF- α and IL-1 β are measured using ELISA kits.
 - Kidney Tissue Analysis: At the end of the experiment, kidneys are harvested. One kidney
 is used for histopathological examination (H&E staining), and the other is used for Western
 blot analysis to determine the protein expression levels of mURAT1 and mGLUT9.
 Xanthine oxidase activity in liver tissue is also measured.

In Vitro Interleukin-5 Bioactivity Assay

- Cell Line: An IL-5-dependent B-lymphocyte cell line (e.g., B13) is used.
- Cell Culture: Cells are maintained in an appropriate medium (e.g., RPMI-1640)
 supplemented with fetal bovine serum, antibiotics, and murine recombinant IL-5 (rIL-5).
- Assay Protocol:



- Cells are washed and resuspended in an IL-5-free medium.
- A 96-well plate is prepared with cells, murine rIL-5, and varying concentrations of the test compounds (luteolin-4'-O-glucoside).
- The plate is incubated for a specified period (e.g., 44 hours).
- Cell proliferation is measured using a colorimetric assay such as the MTT assay, where the absorbance is read at a specific wavelength.
- Data Analysis: The inhibitory effect is calculated as a percentage of the control (cells with rIL-5 but without the test compound). The IC₅₀ value is determined from the dose-response curve.

Bioavailability and Metabolism

Luteolin-4'-O-glucoside, like many flavonoid glycosides, has limited direct absorption. It can be partially absorbed or hydrolyzed by intestinal enzymes and gut microbiota into its aglycone, luteolin, which is then absorbed. Once absorbed, luteolin undergoes extensive phase II metabolism in the intestines and liver, forming glucuronide and sulfate conjugates. The specific metabolites formed can vary between species; for instance, luteolin glucuronides are predominant in rats, while luteolin-3'-O-sulfate is a major metabolite in humans. The bioavailability of luteolin can be influenced by the food matrix and the presence of other compounds.

Conclusion and Future Perspectives

Luteolin-4'-O-glucoside is a key bioactive constituent in several plants used in Traditional Chinese Medicine. Its traditional uses for treating inflammatory and metabolic conditions are strongly supported by modern pharmacological studies. The compound's multifaceted mechanisms of action, including the inhibition of key inflammatory and uric acid production pathways and the activation of endogenous antioxidant defenses, make it a promising candidate for the development of new therapeutics for a range of diseases, including gout, allergic inflammation, and conditions associated with oxidative stress.

Future research should focus on:



- Clinical Trials: Conducting well-designed clinical trials to validate the efficacy and safety of luteolin-4'-o-glucoside in humans for specific conditions like hyperuricemia and inflammatory disorders.
- Pharmacokinetics and Bioavailability: Further investigating its absorption, distribution, metabolism, and excretion (ADME) profile in humans to optimize dosing and delivery.
- Drug Delivery Systems: Developing novel drug delivery systems to enhance the bioavailability and targeted delivery of luteolin-4'-o-glucoside.
- Synergistic Effects: Exploring the synergistic effects of luteolin-4'-o-glucoside with other compounds present in TCM formulas to understand the holistic therapeutic effects of these traditional remedies.

This in-depth understanding of **luteolin-4'-o-glucoside** provides a solid scientific foundation for its potential translation from a traditional remedy to a modern evidence-based therapeutic agent.

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